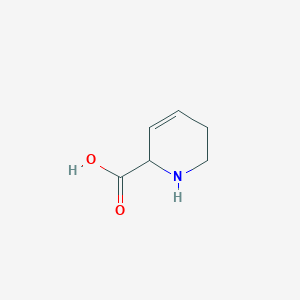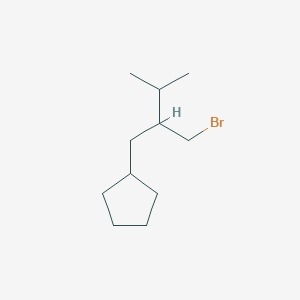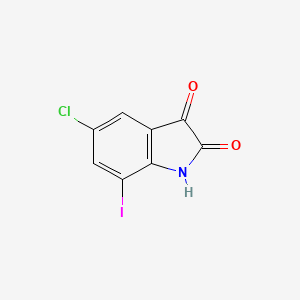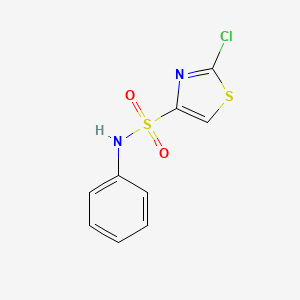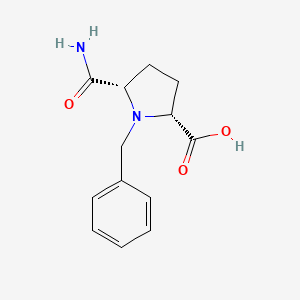![molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
(1S)-1-[4-(pentyloxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(pentyloxy)phenyl]ethanol: is an organic compound characterized by the presence of a phenyl group substituted with a pentyloxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol typically involves the following steps:
Formation of the pentyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.
Reduction to the alcohol: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.
Mechanism of Action
The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
- (1S)-1-[4-(methoxy)phenyl]ethanol
- (1S)-1-[4-(ethoxy)phenyl]ethanol
- (1S)-1-[4-(butoxy)phenyl]ethanol
Comparison:
- Structural Differences: The length of the alkoxy chain varies among these compounds, which can influence their physical and chemical properties.
- Reactivity: The reactivity of these compounds in various chemical reactions may differ due to the steric and electronic effects of the alkoxy group.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1S)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
InChI Key |
LBVSMLUOJGZYAI-NSHDSACASA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


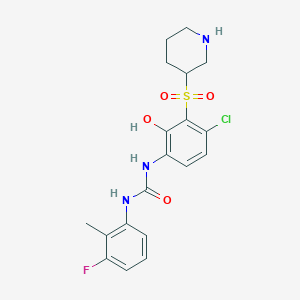
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
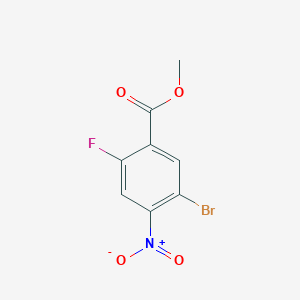
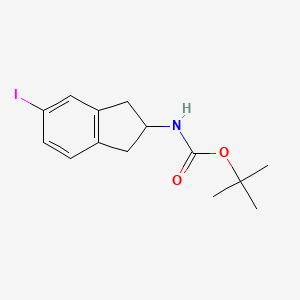
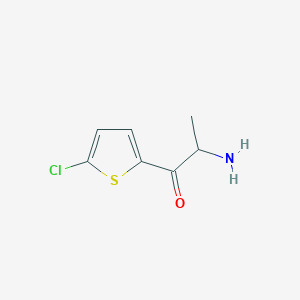

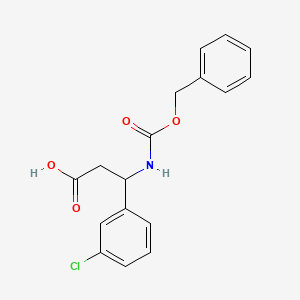
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
